

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

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An In-depth Technical Guide on (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

This technical guide provides a summary of the known chemical properties of **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate**, a fluorinated pyrrolidine derivative of interest in medicinal chemistry and drug development. Due to its status as a relatively novel compound, extensive peer-reviewed data on its detailed chemical properties, experimental protocols, and biological activities are limited. This document compiles available information from chemical suppliers and databases.

Chemical Identity and Properties

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral, monofluorinated pyrrolidine derivative. The presence of the fluorine atom and the cyano group at stereochemically defined positions makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide coupling and other synthetic transformations.

Physicochemical Properties

The quantitative data available for **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate** are summarized in the table below. These properties are primarily sourced from

chemical supplier databases, and experimental verification is recommended.

Property	Value	Source
CAS Number	1369973-19-2	Chemical Supplier Databases
Molecular Formula	C10H15FN2O2	Chemical Supplier Databases
Molecular Weight	214.24 g/mol	Chemical Supplier Databases
Appearance	White to off-white solid	Chemical Supplier Databases
Purity	Typically >95%	Chemical Supplier Databases
Solubility	Soluble in methanol, chloroform, and other common organic solvents.	Inferred from structure

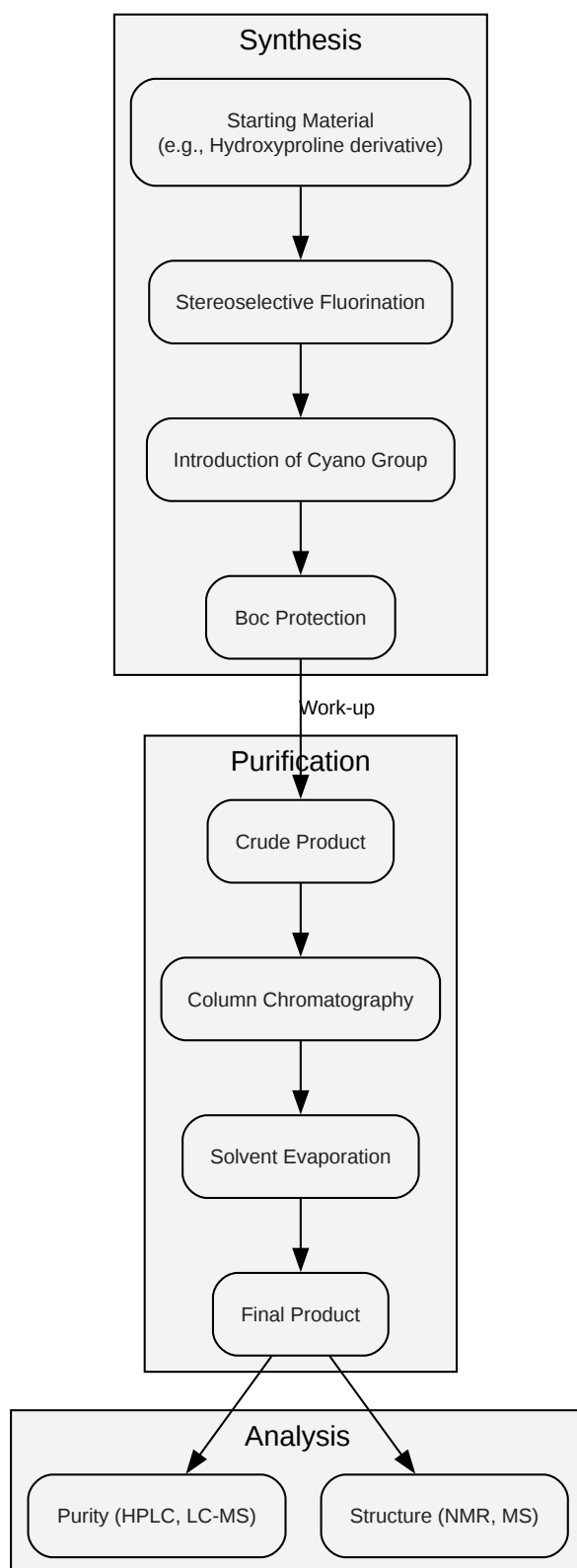
Note: Properties such as melting point, boiling point, and specific spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported across public domains and should be determined experimentally.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from related fluorinated pyrrolidine syntheses. The workflow would likely involve the stereoselective fluorination of a suitable pyrrolidine precursor, followed by the introduction of the cyano group and Boc-protection.

General Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral, functionalized pyrrolidine derivative like **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate**.



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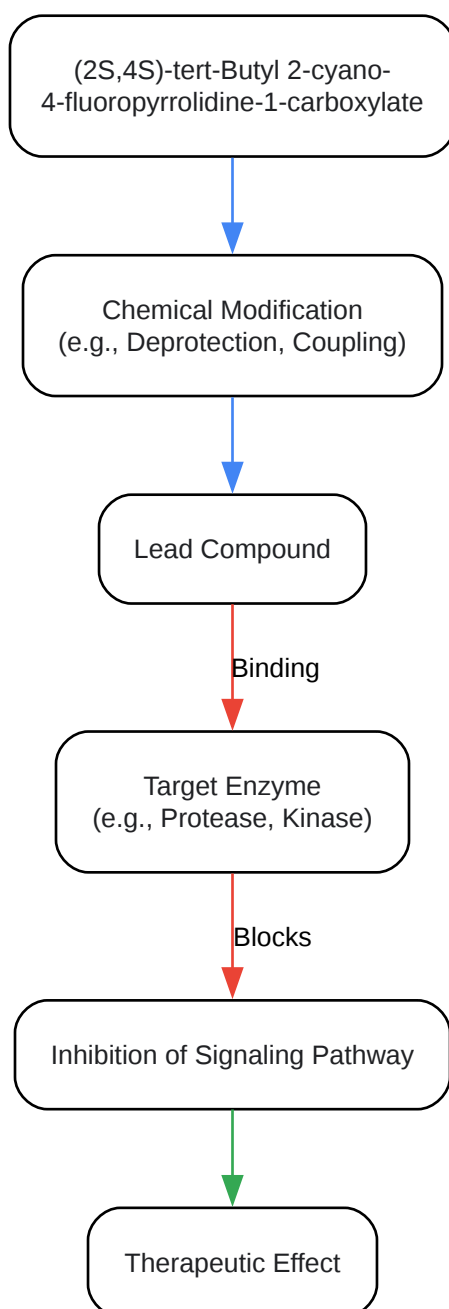
Caption: Generalized workflow for the synthesis and purification of **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate**.

Applications in Drug Discovery

Fluorinated pyrrolidines are of significant interest in drug discovery. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The 2-cyano group is a versatile functional group that can serve as a nitrile warhead for covalent inhibitors or be transformed into other functional groups.

Potential Signaling Pathway Interactions

While there is no specific signaling pathway data for **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate** itself, it is a building block for molecules that could potentially target enzymes such as proteases or kinases. The logical relationship for its application in inhibitor development is outlined below.



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Caption: Logical pathway for the application of the title compound in drug development.

Safety and Handling

Detailed toxicology data for **(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate** are not publicly available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a valuable chiral building block for medicinal chemistry and drug discovery. While comprehensive data on its properties and reactivity are still emerging, its structural features suggest significant potential for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its applications.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com